Cas no 14149-30-5 (4,4-diethylpiperidine-2,6-dione)

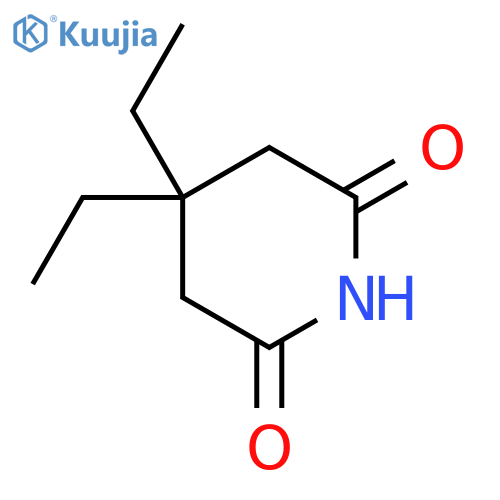

14149-30-5 structure

商品名:4,4-diethylpiperidine-2,6-dione

4,4-diethylpiperidine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 2,6-Piperidinedione,4,4-diethyl-

- 4,4-diethylpiperidine-2,6-dione

- Z1095368785

- BRN 0383669

- CS-0309027

- MFCD01725081

- beta,beta-Diaethylglutarsaeureimid [German]

- SCHEMBL11079770

- 2,6-Piperidinedione, 4,4-diethyl-

- 4,4-Diethyl-2,6-piperidinedione

- AC4167

- 3,3-Diethylglutarimide

- DTXSID00161741

- AKOS012457871

- EN300-152502

- Glutarimide, 3,3-diethyl-

- beta,beta-Diaethylglutarsaeureimid

- 14149-30-5

- SY156750

-

- MDL: MFCD01725081

- インチ: InChI=1S/C9H15NO2/c1-3-9(4-2)5-7(11)10-8(12)6-9/h3-6H2,1-2H3,(H,10,11,12)

- InChIKey: YYHRLDBTVFZSQK-UHFFFAOYSA-N

- ほほえんだ: CCC1(CC(=O)NC(=O)C1)CC

計算された属性

- せいみつぶんしりょう: 169.11035

- どういたいしつりょう: 169.11

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1

- ふってん: 296.7°Cat760mmHg

- フラッシュポイント: 126.6°C

- 屈折率: 1.447

- PSA: 46.17

4,4-diethylpiperidine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-152502-0.25g |

4,4-diethylpiperidine-2,6-dione |

14149-30-5 | 95.0% | 0.25g |

$315.0 | 2025-03-21 | |

| Enamine | EN300-152502-1.0g |

4,4-diethylpiperidine-2,6-dione |

14149-30-5 | 95.0% | 1.0g |

$642.0 | 2025-03-21 | |

| Enamine | EN300-152502-0.1g |

4,4-diethylpiperidine-2,6-dione |

14149-30-5 | 95.0% | 0.1g |

$221.0 | 2025-03-21 | |

| TRC | D478348-50mg |

4,4-diethylpiperidine-2,6-dione |

14149-30-5 | 50mg |

$ 185.00 | 2022-06-05 | ||

| TRC | D478348-10mg |

4,4-diethylpiperidine-2,6-dione |

14149-30-5 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D777658-1g |

4,4-Diethylpiperidine-2,6-dione |

14149-30-5 | 95% | 1g |

$1650 | 2024-07-20 | |

| A2B Chem LLC | AV65683-1g |

4,4-diethylpiperidine-2,6-dione |

14149-30-5 | 95% | 1g |

$711.00 | 2024-04-20 | |

| Aaron | AR01AFWF-100mg |

4,4-Diethylpiperidine-2,6-dione |

14149-30-5 | 95% | 100mg |

$329.00 | 2025-02-09 | |

| Aaron | AR01AFWF-50mg |

4,4-Diethylpiperidine-2,6-dione |

14149-30-5 | 95% | 50mg |

$230.00 | 2025-02-09 | |

| 1PlusChem | 1P01AFO3-2.5g |

4,4-diethylpiperidine-2,6-dione |

14149-30-5 | 95% | 2.5g |

$1620.00 | 2024-06-21 |

4,4-diethylpiperidine-2,6-dione 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

14149-30-5 (4,4-diethylpiperidine-2,6-dione) 関連製品

- 1075-89-4(8-Azaspiro[4.5]decane-7,9-dione)

- 1123-40-6(4,4-dimethylpiperidine-2,6-dione)

- 1130-32-1(3,3-Pentamethylene Glutarimide)

- 29553-51-3(3-Methylpiperidine-2,6-dione)

- 64-65-3(Bemegride)

- 1121-89-7(piperidine-2,6-dione)

- 25077-26-3(4-methylpiperidine-2,6-dione)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14149-30-5)4,4-diethylpiperidine-2,6-dione

清らかである:99%

はかる:1g

価格 ($):617.0